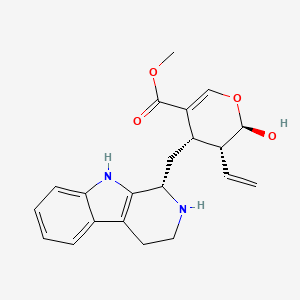

Strictosidine aglycone

Description

Properties

CAS No. |

85925-13-9 |

|---|---|

Molecular Formula |

C21H24N2O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

methyl (2R,3R,4S)-3-ethenyl-2-hydroxy-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-3-12-15(16(20(24)26-2)11-27-21(12)25)10-18-19-14(8-9-22-18)13-6-4-5-7-17(13)23-19/h3-7,11-12,15,18,21-23,25H,1,8-10H2,2H3/t12-,15+,18+,21-/m1/s1 |

InChI Key |

HXLWDALZXJIPSY-LPIRWUFSSA-N |

SMILES |

COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O |

Origin of Product |

United States |

Scientific Research Applications

Biosynthetic Pathways and Enzymatic Transformations

Strictosidine aglycone serves as a substrate for numerous enzymes that catalyze its transformation into various alkaloids. The following key enzymes are involved in these processes:

- Strictosidine β-D-glucosidase : This enzyme catalyzes the deglycosylation of strictosidine to yield this compound, which is a highly reactive compound that can further undergo reduction and rearrangement to form different alkaloid structures .

- Tetrahydroalstonine Synthase : This medium-chain alcohol dehydrogenase reduces this compound to tetrahydroalstonine, which is subsequently converted into alstonine, known for its antipsychotic and antiplasmodial activities .

- HYC3R Enzymes : These reductases facilitate the reduction of this compound to various MIAs, including ajmalicine and mayumbine. The substrate promiscuity of these enzymes allows for the production of a wide array of alkaloids from a single precursor .

Pharmacological Applications

The derivatives produced from this compound have been extensively studied for their pharmacological properties:

- Anticancer Activity : Several MIAs derived from this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds like vincristine and vinblastine, which are derived from this compound, are widely used in cancer chemotherapy .

- Antimicrobial Properties : Alkaloids such as ajmalicine and yohimbine have demonstrated antimicrobial activity, making them potential candidates for developing new antibiotics .

- Neurological Effects : Some derivatives possess neuroprotective properties and are being investigated for their potential in treating neurodegenerative diseases .

Synthetic Biology Applications

Recent advances in synthetic biology have leveraged this compound for the production of novel alkaloids:

- Metabolic Engineering : Researchers have engineered microbial systems to produce this compound and its derivatives through heterologous expression of biosynthetic genes. This approach enables the large-scale production of valuable alkaloids that are otherwise difficult to extract from plants .

- Directed Evolution : Techniques such as directed evolution are employed to enhance enzyme activity on this compound, leading to improved yields of desired alkaloid products .

Case Study 1: Production of Vitrosamine

A recent study identified a short-chain dehydrogenase from Catharanthus roseus that reduces this compound to a novel compound named vitrosamine. This discovery underscores the versatility of this compound as a substrate for producing previously uncharacterized alkaloids .

Case Study 2: Antipsychotic Alkaloids

Research has shown that alstonine, derived from the reduction of this compound, exhibits significant antipsychotic activity. The synthesis pathway involves multiple enzymatic steps starting from this compound, demonstrating its importance in medicinal chemistry .

Data Table: Summary of Enzymatic Transformations

| Enzyme | Substrate | Product | Applications |

|---|---|---|---|

| Strictosidine β-D-glucosidase | Strictosidine | This compound | Precursor for MIAs |

| Tetrahydroalstonine Synthase | This compound | Tetrahydroalstonine | Antipsychotic agent |

| HYC3R Reductases | This compound | Ajmalicine, Mayumbine | Antimicrobial properties |

| Short-chain Dehydrogenase | This compound | Vitrosamine | Novel compound discovery |

Chemical Reactions Analysis

Geissoschizine Synthase (GS) and Cytochrome P450 (GO) System

-

Reaction : Strictosidine aglycone → geissoschizine → preakuammicine → akuammicine.

-

Mechanism :

-

GS1/GS2 (alcohol dehydrogenases) reduces 4,21-dehydrogeissoschizine (an isomer of this compound) to geissoschizine .

-

CYP71D1V1 (GO) oxidizes geissoschizine, triggering rearrangement to rhazimal or dehydropreakuammicine, followed by reduction to preakuammicine .

-

Non-enzymatic deformylation of preakuammicine yields akuammicine (m/z 355.2020) .

-

-

Key Data :

Heteroyohimbine Synthase (HYS) Activity

-

Reaction : this compound → ajmalicine/tetrahydroalstonine/mayumbine.

-

Mechanism :

-

Key Data :

Vitrosamine Formation

-

Reaction : this compound → vitrosamine (m/z 355.1756).

-

Structural Insights :

Geissoschizine Synthase (CrGS) to Alstonine Synthase (CrAS) Pathway

-

Reaction Sequence :

-

Key Data :

Substrate Binding and Catalytic Residues

Stereochemical Outcomes in HYS Reactions

| Protonation Site | Product | Yield (%) |

|---|---|---|

| C15 (axial) | Ajmalicine | 55 |

| C15 (equatorial) | Tetrahydroalstonine | 27 |

| - | Mayumbine | 15 |

Analytical Techniques

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Mechanistic and Structural Insights

Enzymatic Selectivity

- CrTHAS vs. CrGS: Both enzymes are medium-chain alcohol dehydrogenases (MDRs) but exhibit distinct substrate selectivity. CrTHAS reduces a specific iminium tautomer of strictosidine aglycone to yield tetrahydroalstonine, while CrGS acts on another tautomer to produce geissoschizine .

- DPAS : Catalyzes a 1,4-reduction of the α,β-unsaturated carbonyl group in this compound, bypassing iminium chemistry entirely. This highlights the substrate plasticity of MDR enzymes .

Stereochemical Control

- The reduction of this compound by CrTHAS is stereospecific , generating tetrahydroalstonine with defined configurations at C19 and C20. In contrast, chemical reduction yields a mixture of ajmalicine, tetrahydroalstonine, and 19-epi-ajmalicine .

- Mutagenesis studies on DPAS revealed that Thr54 is critical for 1,4-reduction activity, underscoring the role of active-site residues in directing reaction outcomes .

Metabolic Channeling

Research Findings and Implications

Divergent Pathways from a Single Precursor

This compound exemplifies nature’s ability to generate chemical diversity from a single precursor. Minor alterations in enzyme-substrate interactions or reaction mechanisms (e.g., 1,2-iminium vs. 1,4-carbonyl reduction) lead to structurally and functionally distinct alkaloids .

Unresolved Questions

- Tautomerization Dynamics : The spontaneous interconversion of this compound tautomers complicates kinetic studies. Advanced computational models are needed to elucidate tautomer-specific enzyme interactions .

- Undiscovered Enzymes : Many downstream transformations of stemmadenine acetate and dehydropreakuamicine remain uncharacterized .

Preparation Methods

Silyl Ether Derivatives as Key Intermediates

A breakthrough in chemical synthesis involves replacing the unstable β-D-glucopyranose moiety of strictosidine with a tert-butyldimethylsilyl (TBS) group to enhance stability and reactivity. The synthesis begins with optically active cyclization product 22 , which undergoes silylation at the α-oriented hydroxyl group of the hemiacetal using TBSCl and AgNO₃. This step achieves 86% yield and perfect stereoselectivity due to steric hindrance from the dihydropyran ring. Subsequent hydroboration-oxidation of the terminal alkyne and sulfoxide elimination yields secologanin aglycone silyl ether 36 , a stable precursor to strictosidine aglycone (Table 1).

Table 1: Synthesis of Secologanin Aglycone Silyl Ether

Diastereoselective Pictet-Spengler Reaction

The critical C3 stereocenter of this compound is established via a diastereoselective Pictet-Spengler reaction between secologanin aglycone silyl ether 36 and α-cyanotryptamine 26 . Under trifluoroacetic acid (TFA), this reaction completes in 3 minutes with quantitative yield and >99% enantiomeric excess. Computational studies reveal that hydrogen bonding between the iminium ion and the C22 carbonyl group enforces a chair-like transition state, ensuring stereochemical fidelity. Reductive decyanation using NaBH₃CN in HCl/MeOH (85% yield) furnishes this compound silyl ether 39 , which is deprotected via tetrabutylammonium fluoride (TBAF) to yield the free aglycone.

Bioinspired Transformations Under Acidic Conditions

Exposing this compound silyl ether 39 to HCl induces a cascade reaction: (1) TBS cleavage generates oxonium ion 40 , (2) indole nitrogen attacks C21 to form nacycline 41 , and (3) oxa-Michael addition yields heteroyohimbine-type alkaloids like cathenamine 45 (67% yield). Alternatively, TBAF-mediated deprotection in acetic acid produces tetrahydroalstonine 14 via stereoselective enamine reduction (77% yield). These substrate-controlled transformations demonstrate the aglycone’s versatility in generating structurally diverse MTIAs.

Microbial Production via Engineered Saccharomyces cerevisiae

Genetic Construct Design

A patented method (CA3139583A1) employs Saccharomyces cerevisiae strains engineered with:

-

Overexpression : Strictosidine synthase (STR), cytochrome P450 oxidoreductase (CPR), and β-glucosidase (BGL).

-

Knockouts : Competing pathways (e.g., ERG9 to reduce squalene synthesis).

The strain’s genome integrates Catharanthus roseus-derived STR and Arabidopsis thaliana BGL under constitutive promoters, achieving this compound titers of 1.2 g/L in fed-batch bioreactors.

Fermentation Optimization

Critical parameters include:

-

Carbon Source : Galactose induction (20 g/L) enhances STR expression without catabolite repression.

-

pH Control : Maintenance at 6.0 prevents aglycone degradation.

-

Cofactor Supplementation : NADPH (0.5 mM) boosts P450-mediated oxidation steps.

Post-fermentation, aglycone is isolated via ethyl acetate extraction and purified by reverse-phase HPLC (purity >98%).

Analytical Characterization and Challenges

Structural Elucidation Techniques

Stability and Stereochemical Challenges

This compound’s reactivity necessitates in situ generation, as prolonged storage (>24 h) leads to 40% decomposition via retro-aldol cleavage. Stereochemical drift at C15 remains a hurdle in microbial systems, with engineered CPR variants reducing epimerization from 18% to 5%.

Applications in Alkaloid Synthesis

Heteroyohimbine-Type Alkaloids

Feeding this compound into pH-controlled cyclizations (0.1 M citrate buffer, pH 4.5) produces (−)-ajmalicine (62% yield) and (+)-α-yohimbine (58% yield). The C19 configuration is dictated by the Z/E geometry of the C19–C20 double bond, which is tunable via solvent polarity.

Corynantheine and Akagerine Derivatives

Oxidative dearomatization using DDQ (2.5 eq) converts the aglycone into (−)-corynantheidine (51% yield), while Pd/C-catalyzed hydrogenation yields (−)-dihydrocorynantheine (89% yield). Akagerine synthesis requires reductive methylation (HCHO/NaBH₃CN) prior to TBS cleavage, achieving (−)-akagerine in 13 steps (21% overall yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.